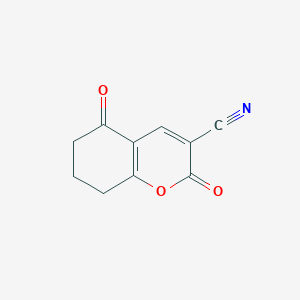
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a chemical compound belonging to the benzopyran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can lead to a wide range of functionalized benzopyran derivatives.
Scientific Research Applications
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-carbonitrile, 2-oxo-: This compound shares a similar core structure but differs in the functional groups attached, leading to different reactivity and applications.
2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo-:
2H-1-Benzopyran-3(5H)-one, 6,7,8,8a-tetrahydro-5,5,8a-trimethyl-: Another related compound with distinct functional groups that influence its behavior in chemical reactions.
Uniqueness
2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse research fields highlight its significance.
Properties
IUPAC Name |
2,5-dioxo-7,8-dihydro-6H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-5-6-4-7-8(12)2-1-3-9(7)14-10(6)13/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOPGVASYVXMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)C#N)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)
![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)
![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)
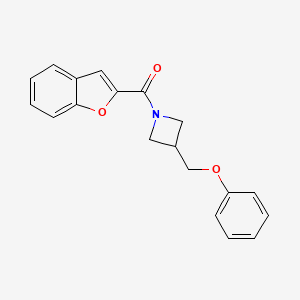

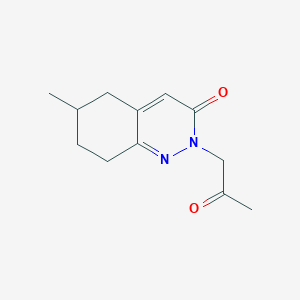
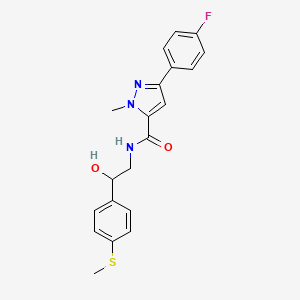
![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)
![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)
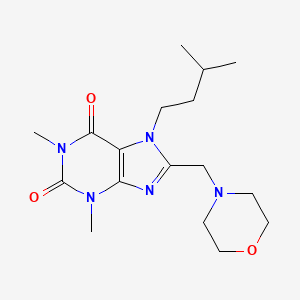
![9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2365106.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2365108.png)
![5-chloro-2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2365111.png)
